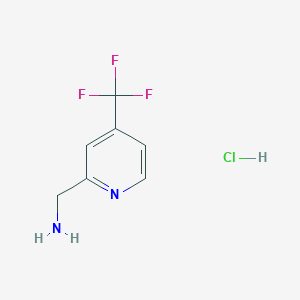

(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

[4-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-1-2-12-6(3-5)4-11;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXWXPOCBJOZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590043 | |

| Record name | 1-[4-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303968-41-3, 1005515-26-3 | |

| Record name | 2-Pyridinemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (4-(Trtrifluoromethyl)pyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in pharmaceutical and agrochemical research. Due to its trifluoromethyl group, this compound exhibits unique electronic properties that can enhance biological activity and metabolic stability in parent molecules.[1] This document summarizes available data, outlines general experimental protocols for determining key physical characteristics, and presents a logical workflow for its synthesis and characterization.

Core Physical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₈ClF₃N₂ | [2] |

| Molecular Weight | 212.6 g/mol | [1][2] |

| Appearance | Light yellow liquid or solid | [1] |

| Purity | Typically ≥96% or ≥99% | [2] |

| CAS Number | 1005515-26-3 | [1][2] |

Experimental Protocols for Physical Property Determination

In the absence of specific reported data, this section provides detailed, generalized experimental protocols for determining the key physical properties of amine hydrochloride salts like (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rapid rate initially to determine an approximate melting range.

-

A second, fresh sample is then heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in solution-based reactions, formulations, and biological assays.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, dichloromethane, hexane) are chosen.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed vial or flask.

-

The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand to allow undissolved solids to settle.

-

-

Analysis:

-

A clear aliquot of the supernatant is carefully removed and filtered to remove any suspended particles.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.

-

-

Data Expression: Solubility is typically expressed in units of mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a pyridinium hydrochloride, it reflects the tendency of the protonated pyridine nitrogen to deprotonate.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise weight of the compound is dissolved in a known volume of deionized water or a suitable co-solvent system to create a solution of known concentration.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for titrant delivery are required.

-

Procedure:

-

The solution of the amine hydrochloride is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The equivalence point is identified as the point of steepest inflection on the curve.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to the study of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Caption: A logical workflow for the experimental determination of key physical properties.

References

(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. This compound is a key building block in the development of novel pharmaceuticals and agrochemicals, primarily due to the influence of the trifluoromethyl group on its biological activity and physicochemical characteristics.

Chemical Structure and Properties

(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a pyridine derivative characterized by a trifluoromethyl group at the 4-position and a methanamine hydrochloride group at the 2-position of the pyridine ring.

Chemical Structure Visualization:

Technical Guide: (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

CAS Number: 1005515-26-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in modern medicinal chemistry and agrochemical synthesis. This document details its chemical and physical properties, outlines a plausible synthetic pathway, and explores its application in the development of targeted therapeutics, with a specific focus on the synthesis of kinase inhibitors.

Core Compound Data

Quantitative data for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride and its free base form are summarized below, providing a clear reference for researchers.

| Property | Value | Reference |

| Chemical Name | (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | |

| CAS Number | 1005515-26-3 | [1] |

| Molecular Formula | C₇H₈ClF₃N₂ | [1] |

| Molecular Weight | 212.6 g/mol | [1] |

| Synonyms | 2-Pyridinemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1) | [1] |

Free Base: (4-(Trifluoromethyl)pyridin-2-yl)methanamine

| Property | Value | Reference |

| CAS Number | 872577-05-4 | [2] |

| Molecular Formula | C₇H₇F₃N₂ | [2] |

| Molecular Weight | 176.14 g/mol | [2] |

| IUPAC Name | [4-(trifluoromethyl)pyridin-2-yl]methanamine | [2] |

The Role of the Trifluoromethylpyridine Scaffold in Drug Discovery

The trifluoromethylpyridine moiety is a privileged scaffold in drug design due to the unique properties conferred by the trifluoromethyl (-CF₃) group. The high electronegativity and electron-withdrawing nature of the -CF₃ group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, trifluoromethylpyridine derivatives are integral to the development of novel therapeutics, particularly in oncology and for neurological disorders.

Experimental Protocols: A Plausible Synthetic Route

Step 1: Synthesis of 2-Cyano-4-(trifluoromethyl)pyridine

The first step is the conversion of 2-chloro-4-(trifluoromethyl)pyridine to 2-cyano-4-(trifluoromethyl)pyridine. This can be achieved through a nucleophilic aromatic substitution reaction using a cyanide salt.

Experimental Workflow:

Caption: Workflow for the synthesis of 2-cyano-4-(trifluoromethyl)pyridine.

Detailed Methodology:

-

To a solution of 2-chloro-4-(trifluoromethyl)pyridine in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO), add sodium cyanide.

-

The reaction mixture is heated to a temperature between 100-150 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction is carefully quenched with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography to yield pure 2-cyano-4-(trifluoromethyl)pyridine.

Step 2: Synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine and its Hydrochloride Salt

The second step involves the reduction of the nitrile group in 2-cyano-4-(trifluoromethyl)pyridine to a primary amine, followed by the formation of the hydrochloride salt.

Experimental Workflow:

Caption: Workflow for the synthesis of the target compound.

Detailed Methodology:

-

The 2-cyano-4-(trifluoromethyl)pyridine is dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

The solution is carefully added to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), at a reduced temperature (e.g., 0 °C).

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reduction is complete.

-

The reaction is quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude (4-(trifluoromethyl)pyridin-2-yl)methanamine.

-

The crude amine is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid in the same or another appropriate solvent is added dropwise with stirring.

-

The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Application in Targeted Therapy: The PI3K/AKT/mTOR Signaling Pathway

A closely related compound, 2-amino-4-(trifluoromethyl)pyridine, is a key intermediate in the synthesis of Bimiralisib, a potent inhibitor of the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride serves as a valuable synthon for creating analogs of such inhibitors.

PI3K/AKT/mTOR Signaling Pathway and Inhibition:

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

This diagram illustrates how growth factors activate receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT promotes cell survival and proliferation through various downstream effectors, including mTORC1. Dual inhibitors like Bimiralisib block this pathway at both PI3K and mTOR, making them promising anti-cancer agents. The use of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in the synthesis of analogs allows for the exploration of structure-activity relationships to develop more potent and selective inhibitors.

References

In-Depth Technical Guide: Molecular Weight of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for the compound (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a crucial building block in pharmaceutical and agrochemical research.

Compound Identification

-

Systematic Name: (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

-

CAS Number: 1005515-26-3[1]

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₇H₈ClF₃N₂ indicates the presence of Carbon (C), Hydrogen (H), Chlorine (Cl), Fluorine (F), and Nitrogen (N).

The calculated molecular weight for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is 212.6 g/mol [1][2][4].

Data Presentation: Atomic Composition and Molecular Weight

The following table summarizes the atomic composition and contribution of each element to the total molecular weight of the compound.

| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Fluorine | F | 3 | 18.998 | 56.994 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Total | 212.602 |

Note: Atomic masses are based on standard IUPAC values and may vary slightly based on isotopic composition. The commonly accepted molecular weight for this compound is 212.6 g/mol .

Experimental Protocols and Signaling Pathways

The determination of a compound's molecular weight from its chemical formula is a theoretical calculation based on established atomic masses. As such, experimental protocols for its determination (e.g., mass spectrometry) are not detailed here. Similarly, this compound is a chemical reagent, and as such, does not have associated signaling pathways.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship from the compound to its constituent elements, which forms the basis of the molecular weight calculation.

Caption: Molecular composition of the target compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride [acrospharma.co.kr]

- 3. (3-(trifluoromethyl)pyridin-2-yl)Methanamine hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented in a two-step process, commencing with the formation of a key intermediate, 2-cyano-4-(trifluoromethyl)pyridine, followed by its reductive amination to the final product. This guide includes detailed experimental protocols, quantitative data, and process diagrams to facilitate its application in a laboratory setting.

I. Synthetic Pathway Overview

The synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is efficiently achieved through a two-step sequence. The first step involves the cyanation of a suitable 2-halopyridine derivative to yield 2-cyano-4-(trifluoromethyl)pyridine. The subsequent and final step is the catalytic hydrogenation of the nitrile group to a primary amine, which is then isolated as its hydrochloride salt.

II. Data Presentation

The following tables summarize the key quantitative data for the described synthetic route.

Table 1: Synthesis of 2-cyano-4-(trifluoromethyl)pyridine

| Parameter | Value | Reference |

| Starting Material | 2-fluoro-3-chloro-5-trifluoromethylpyridine | [1] |

| Key Reagents | Potassium cyanide, Phase-transfer catalyst | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | 20-40 °C | [1] |

| Reaction Time | Not specified | |

| Yield | ~82-90% | [1] |

| Purity | 98% | [1] |

Table 2: Synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

| Parameter | Value | Reference |

| Starting Material | 2-cyano-4-(trifluoromethyl)pyridine | [1] |

| Key Reagents | Hydrogen gas, 5% Palladium on charcoal, Concentrated HCl | [1] |

| Solvent | Methanol | [1] |

| Reaction Temperature | 20 °C | [1] |

| Hydrogen Pressure | 1 atmosphere | [1] |

| Reaction Time | ~4 hours | [1] |

| Yield | ~95-97% | [1] |

| Purity | Not specified |

III. Experimental Protocols

Step 1: Synthesis of 2-cyano-4-(trifluoromethyl)pyridine

This procedure is adapted from a similar synthesis of a substituted 2-cyanopyridine[1].

Materials:

-

2-fluoro-3-chloro-5-trifluoromethylpyridine

-

Potassium cyanide (KCN)

-

Phase-transfer catalyst (e.g., tricaprylylmethylammonium chloride)

-

Water

Procedure:

-

To a stirred mixture of 2-fluoro-3-chloro-5-trifluoromethylpyridine and a catalytic amount of a phase-transfer catalyst in water, a solution of potassium cyanide in water is added.

-

The reaction mixture is stirred at a temperature between 20-40 °C.

-

The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).

-

Upon completion, the organic phase is separated, washed with aqueous sodium chloride solution, and the product is isolated by distillation.

Step 2: Synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

This protocol is based on the catalytic hydrogenation of a structurally similar cyanopyridine derivative[1].

Materials:

-

2-cyano-4-(trifluoromethyl)pyridine

-

5% Palladium on charcoal (Pd/C)

-

Methanol

-

Concentrated hydrochloric acid (HCl)

-

Hydrogen gas (H₂)

Procedure:

-

A mixture of 2-cyano-4-(trifluoromethyl)pyridine and 5% palladium on charcoal in methanol is prepared in a suitable hydrogenation vessel.

-

Concentrated hydrochloric acid is added to the mixture.

-

The vessel is purged with hydrogen gas and the reaction is stirred at 20 °C under 1 atmosphere of hydrogen.

-

The reaction is monitored until the starting material is consumed (approximately 4 hours).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is evaporated to dryness to yield (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.

IV. Mandatory Visualizations

Diagram 1: Overall Synthetic Pathway

Caption: Synthetic route to the target compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow.

References

Spectroscopic and Structural Elucidation of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. Due to the limited availability of directly published spectra for this specific salt, this document presents predicted spectroscopic data based on the analysis of its core structure and analogous compounds. Detailed experimental protocols for acquiring this data are also provided, alongside a generalized workflow for spectroscopic analysis.

Chemical Structure and Properties

(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a pyridinemethanamine derivative characterized by a trifluoromethyl group at the C4 position of the pyridine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for pharmaceutical and research applications.

| Property | Value |

| IUPAC Name | (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride |

| CAS Number | 1005515-26-3[1] |

| Molecular Formula | C₇H₈ClF₃N₂[1] |

| Molecular Weight | 212.60 g/mol [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. These predictions are derived from established principles of spectroscopy and data from structurally related molecules, such as 4-(trifluoromethyl)pyridine and other substituted pyridines.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: D₂O or DMSO-d₆ Standard: Tetramethylsilane (TMS) at 0 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | d | 1H | H-6 (proton on C6) |

| ~7.9 | s | 1H | H-3 (proton on C3) |

| ~7.7 | d | 1H | H-5 (proton on C5) |

| ~4.4 | s | 2H | -CH₂- (methylene protons) |

| ~8.5 (broad s) | s | 3H | -NH₃⁺ (ammonium protons) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: D₂O or DMSO-d₆ Standard: Tetramethylsilane (TMS) at 0 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C2 (carbon attached to the methanamine group) |

| ~150 | C6 |

| ~140 (q, J ≈ 34 Hz) | C4 (carbon attached to the -CF₃ group) |

| ~124 (q, J ≈ 272 Hz) | -CF₃ (trifluoromethyl carbon) |

| ~122 | C5 |

| ~120 | C3 |

| ~45 | -CH₂- (methylene carbon) |

Note: The carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Interpretation |

| 177.06 | [M+H]⁺ (protonated molecule, free base) |

| 160.05 | [M-NH₂]⁺ (loss of the aminomethyl group) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Strong, broad | N-H stretching (of -NH₃⁺) and C-H stretching |

| 1610, 1570 | Medium | C=N and C=C stretching (pyridine ring) |

| 1300-1100 | Strong | C-F stretching (trifluoromethyl group) |

| 1450 | Medium | CH₂ bending |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity and stable spray.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.

References

Unveiling the Spectroscopic Signature: A Guide to the 1H NMR Spectrum of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. Understanding the spectroscopic characteristics of this compound is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and pharmaceutical applications. This document outlines the expected spectral data, the experimental protocol for its acquisition, and a visual representation of the molecular structure with its corresponding proton environments.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is predicted to exhibit distinct signals corresponding to the protons in its unique molecular structure. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring, along with the protonated aminomethyl group, significantly influences the chemical shifts of the aromatic and aliphatic protons.

A summary of the predicted quantitative 1H NMR data is presented in the table below. These values are based on established principles of NMR spectroscopy and data from similar structures.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (Pyridine) | 8.8 - 8.9 | d | ~5.0 | 1H |

| H-5 (Pyridine) | 7.9 - 8.0 | s | - | 1H |

| H-3 (Pyridine) | 7.7 - 7.8 | d | ~5.0 | 1H |

| CH2 (Methylene) | 4.3 - 4.4 | s | - | 2H |

| NH3+ (Ammonium) | 9.0 - 9.5 | br s | - | 3H |

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS) and can vary based on the solvent and experimental conditions. "d" denotes a doublet, "s" a singlet, and "br s" a broad singlet.

Experimental Protocol for 1H NMR Spectroscopy

The following provides a standardized methodology for acquiring the 1H NMR spectrum of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. Adherence to this protocol ensures reproducibility and accuracy of the spectral data.

Instrumentation:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

-

Probe: A standard 5 mm broadband or inverse detection probe.

Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to the compound's hydrochloride salt form, which ensures solubility and allows for the observation of the exchangeable ammonium protons.

-

Concentration: Dissolve approximately 5-10 mg of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in 0.6-0.7 mL of DMSO-d6.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution into a clean, dry 5 mm NMR tube.

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Spectral Width: A sweep width of approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: ≥ 2.0 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 or 32 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

The logical workflow for the experimental protocol is illustrated in the diagram below.

Caption: Workflow for 1H NMR data acquisition and analysis.

Molecular Structure and Proton Assignments

The chemical structure of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride dictates the observed 1H NMR spectrum. The diagram below illustrates the molecule and the assignment of the key proton signals.

Caption: Structure with key proton assignments.

An In-depth Technical Guide on the Purity of Commercially Available (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of commercially available (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in pharmaceutical and agrochemical research. This document outlines typical purity levels, potential impurities, and detailed analytical methodologies for accurate purity assessment, empowering researchers to ensure the quality and integrity of their starting materials.

Introduction

(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative of significant interest in the synthesis of novel bioactive molecules. The trifluoromethyl group imparts unique electronic properties, influencing the compound's reactivity, metabolic stability, and biological activity. Given its role as a critical precursor, a thorough understanding of its purity profile is paramount for reproducible and reliable research outcomes.

Commercial Purity Landscape

Based on data from various commercial suppliers, the purity of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is typically stated to be around 96%.[1][2] While this is a common specification, lot-to-lot variability can exist, and for sensitive applications, independent purity verification is highly recommended. Certificates of Analysis for structurally related pyridine derivatives often demonstrate purities exceeding 99% when analyzed by High-Performance Liquid Chromatography (HPLC), highlighting the capability of this technique for accurate quantification.[3]

Table 1: Summary of Commercially Stated Purity

| Compound Name | CAS Number | Typical Commercial Purity |

| (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | 1005515-26-3 | 96% |

Potential Impurities

The impurity profile of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is intrinsically linked to its synthetic route. The synthesis of trifluoromethylpyridines can involve multi-step processes, including chlorination and fluorination reactions.[4][5] Potential impurities can arise from unreacted starting materials, intermediates, and by-products from side reactions.

Table 2: Potential Impurities and Their Likely Sources

| Potential Impurity | Chemical Structure | Likely Source |

| 4-(Trichloromethyl)pyridin-2-yl)methanamine | C7H7Cl3N2 | Incomplete fluorination of the trichloromethyl precursor. |

| 2-Chloro-4-(trifluoromethyl)pyridine | C6H3ClF3N | Unreacted starting material from a nucleophilic substitution step. |

| (4-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | By-product from hydrolysis of an intermediate. |

| Isomeric Amines (e.g., (5-(Trifluoromethyl)pyridin-2-yl)methanamine) | C7H7F3N2 | Side-products from non-regioselective synthesis steps. |

| Residual Solvents | N/A | Remnants from the final purification and crystallization steps. |

Analytical Methodologies for Purity Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for assessing the purity of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust and widely used method for quantifying the purity of pyridine derivatives.

Objective: To determine the purity of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride by HPLC with UV detection.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid).

-

Start with 10% Acetonitrile, increasing to 90% over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh approximately 10 mg of the (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride sample.

-

Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Objective: To identify and semi-quantify potential impurities in (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature of 50 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Injection Mode: Split (e.g., 50:1).

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

Source Temperature: 230 °C.

Sample Preparation:

-

Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or dichloromethane.

-

For some applications, derivatization may be necessary to improve the volatility of the analyte and impurities.

Data Analysis:

-

Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST). Semi-quantification can be performed based on the relative peak areas.

Visualizations

The following diagrams illustrate the logical workflow for purity analysis and a hypothetical signaling pathway where a derivative of the title compound might be involved, based on the known biological activities of similar fluorinated pyrimidines.[6]

Caption: Workflow for the purity analysis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Navigating the Solubility Landscape of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its utility in drug discovery, particularly for neurological disorders, and in the development of advanced materials, underscores the importance of understanding its physicochemical properties.[1] The trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in medicinal chemistry.[2][3] As with many hydrochloride salts, solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.

While specific quantitative solubility data for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates general principles and provides a framework for its empirical determination.

Quantitative Solubility Data

The solubility of amine hydrochloride salts in organic solvents is often limited due to their ionic nature.[4] Generally, they exhibit higher solubility in polar protic solvents and lower solubility in nonpolar aprotic solvents. The following table presents a qualitative and hypothetical quantitative solubility profile for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride based on established principles for similar compounds. Researchers are strongly encouraged to determine precise solubility data experimentally for their specific applications.

| Solvent Classification | Solvent Name | Qualitative Solubility | Hypothetical Quantitative Solubility ( g/100 mL at 25°C) |

| Polar Protic | Methanol | Likely Soluble | > 5 |

| Ethanol | Likely Soluble | 1 - 5 | |

| Isopropanol | Sparingly Soluble | 0.1 - 1 | |

| Water | Soluble | > 10 | |

| Polar Aprotic | Dimethylformamide (DMF) | Sparingly Soluble | 0.1 - 1 |

| Dimethyl Sulfoxide (DMSO) | Soluble | > 5 | |

| Acetonitrile | Slightly Soluble | < 0.1 | |

| Acetone | Very Slightly Soluble | < 0.01 | |

| Nonpolar | Dichloromethane (DCM) | Insoluble | < 0.01 |

| Toluene | Insoluble | < 0.01 | |

| Hexane | Insoluble | < 0.01 |

Note: The quantitative values are illustrative and should be confirmed through empirical testing.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation solubility of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in a selected organic solvent at a specific temperature.

Materials:

-

(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (purity ≥ 96%)[5]

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Magnetic stirrer and stir bars or orbital shaker

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled environment (e.g., a 25°C water bath) and agitate (e.g., using a magnetic stirrer) for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the solid to settle for at least 2 hours within the thermostatically controlled environment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute a known aliquot of the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.

Conclusion

A thorough understanding of the solubility of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in organic solvents is paramount for its effective use in research and development. While specific quantitative data is sparse, the general principles of amine hydrochloride solubility, coupled with a robust experimental protocol, provide a solid foundation for its practical application. The provided workflow and methodologies offer a systematic approach for researchers to generate reliable solubility data, thereby facilitating process optimization, formulation design, and ultimately, the successful advancement of new chemical entities.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. calpaclab.com [calpaclab.com]

Stability and Storage of (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. This document outlines the intrinsic stability of the molecule, potential degradation pathways, and methodologies for assessing its purity and stability. The information herein is intended to support researchers and professionals in the pharmaceutical and chemical industries in ensuring the quality and integrity of this compound throughout its lifecycle.

Chemical and Physical Properties

(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a pyridinemethanamine derivative characterized by a trifluoromethyl group at the 4-position of the pyridine ring. This electron-withdrawing group significantly influences the molecule's chemical properties, including its stability and reactivity.

| Property | Value | Reference |

| CAS Number | 1005515-26-3 | [1] |

| Molecular Formula | C₇H₇F₃N₂·HCl | |

| Molecular Weight | 212.6 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥96% | [1] |

Recommended Storage and Handling

To maintain the integrity and purity of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, the following storage and handling guidelines are recommended:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.

-

Container: Keep in a tightly sealed container to prevent moisture ingress and contamination.

-

Ventilation: Store in a well-ventilated area.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Intrinsic Stability and Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. These studies involve subjecting the compound to stress conditions more severe than those encountered during routine handling and storage.

Forced Degradation Studies

A typical forced degradation study would expose (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride to the following conditions:

-

Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 N NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C).

-

Photolytic Degradation: Exposing the compound to UV and visible light.

Potential Degradation Pathways

Based on the structure of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, several degradation pathways can be postulated. The electron-withdrawing trifluoromethyl group can make the pyridine ring susceptible to nucleophilic attack. The aminomethyl group can also be a site for oxidative degradation.

A logical workflow for investigating these degradation pathways is outlined below:

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Example Experimental Protocol for RP-HPLC

The following is a starting point for developing a validated RP-HPLC method. Optimization will be required for specific instrumentation and to achieve adequate separation of all relevant peaks.

Instrumentation:

-

HPLC system with a UV detector or a photodiode array (PDA) detector.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter before injection.

The logical workflow for the purity validation using this HPLC method is as follows:

Caption: HPLC Method for Purity Validation.

Summary of Stability Data

While specific quantitative stability data for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is not extensively available in the public domain, the following table presents hypothetical results from a forced degradation study to illustrate the expected outcomes. The percentage of degradation would be determined by the decrease in the peak area of the parent compound in the HPLC analysis.

| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |

| 0.1 N HCl | 24 hours | 60°C | 15% | 2 |

| 0.1 N NaOH | 8 hours | 60°C | 25% | 3 |

| 3% H₂O₂ | 24 hours | Room Temp | 10% | 1 |

| Thermal (Solid) | 48 hours | 80°C | 5% | 1 |

| Photolytic | 7 days | Room Temp | <5% | 1 |

Conclusion

(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a stable compound under recommended storage conditions. However, it is susceptible to degradation under forced conditions, particularly hydrolytic and oxidative stress. The trifluoromethyl group on the pyridine ring likely influences its degradation profile. For research and drug development purposes, it is imperative to handle and store this compound according to the provided guidelines and to employ a validated stability-indicating analytical method to monitor its purity over time. Further studies are warranted to fully elucidate the specific degradation products and pathways.

References

In-Depth Technical Guide: Hazards and Safety Information for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety guidance. Always consult the official SDS from the supplier and adhere to all applicable safety regulations in your institution and jurisdiction.

Chemical Identification

This section provides the fundamental identification details for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.

| Identifier | Value |

| Chemical Name | (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride |

| Synonyms | 2-Pyridinemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1)[1] |

| CAS Number | 1005515-26-3[1][2] |

| Molecular Formula | C₇H₈ClF₃N₂[1][2] |

| Molecular Weight | 212.6 g/mol [1][2] |

| Chemical Structure | (A chemical structure image would be placed here in a full whitepaper) |

Hazard Identification and GHS Classification

(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

(Pictograms for 'Harmful' (exclamation mark) and 'Health Hazard' would be displayed here in a full whitepaper)

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety protocols section of this guide.

Toxicological Summary

Routes of Exposure: Inhalation, eye contact, skin contact, and ingestion are potential routes of exposure.[3]

Symptoms of Exposure:

-

Skin contact: May cause inflammation, itching, scaling, reddening, or blistering.[3]

-

Eye contact: Can result in redness, pain, and severe eye damage.[3]

-

Inhalation: May lead to irritation of the lungs and respiratory system.[3]

-

Ingestion: Harmful if swallowed.

Experimental Protocols for Safe Handling and Storage

Adherence to strict safety protocols is essential when handling (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. The following are general guidelines; always refer to your institution's specific protocols and the supplier's SDS.

Personal Protective Equipment (PPE)

The following diagram outlines the necessary PPE for handling this compound.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TOXRIC: a comprehensive database of toxicological data and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a versatile and valuable building block in modern organic synthesis, particularly within the fields of medicinal chemistry and agrochemical development. Its utility stems from the unique combination of a reactive primary amine handle and the trifluoromethyl-substituted pyridine core.

The trifluoromethyl (-CF3) group is a crucial substituent in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and increase cell membrane permeability. These properties are highly desirable for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The pyridine ring, a common scaffold in pharmaceuticals, offers sites for further functionalization and can participate in critical hydrogen bonding interactions with target proteins.

This reagent serves as a key intermediate for the synthesis of a wide array of more complex molecules. It is notably used in the development of pharmaceuticals for neurological disorders and as a foundational component for novel crop protection agents.[1] The primary amine group allows for straightforward implementation in several fundamental synthetic transformations, including amide bond formation, reductive amination, and N-alkylation, making it an essential tool for creating diverse molecular libraries for screening and lead optimization. Recent research has highlighted the importance of the trifluoromethylpyridine scaffold in the development of potent SARM1 (Sterile Alpha and TIR Motif-containing 1) inhibitors, which have therapeutic potential for treating neurodegenerative diseases.[2][3]

Amide Bond Formation

The reaction of (4-(Trifluoromethyl)pyridin-2-yl)methanamine with carboxylic acids to form amide bonds is one of its most important applications. Amide linkages are ubiquitous in pharmaceuticals and biologically active compounds. Standard peptide coupling reagents can be employed to facilitate this transformation efficiently. As the starting material is a hydrochloride salt, a non-nucleophilic base is required to liberate the free amine in situ.

Table 1: Representative Data for Amide Bond Formation

| Parameter | Value/Condition |

| Amine Equiv. | 1.0 |

| Carboxylic Acid Equiv. | 1.0 - 1.2 |

| Coupling Reagent (EDC) Equiv. | 1.2 - 1.5 |

| Additive (HOBt) Equiv. | 1.2 - 1.5 |

| Base (DIPEA) Equiv. | 2.0 - 3.0 |

| Solvent | DCM or DMF |

| Concentration | 0.1 - 0.5 M |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 75 - 95% |

Experimental Protocol: Amide Coupling via Carbodiimide Activation

This protocol describes a general procedure for the synthesis of an amide derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

-

Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq) in dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (to make a 0.1-0.5 M solution) at 0 °C, add (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (1.0 eq), HOBt (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Coupling Reagent Addition: Slowly add EDC (1.2 eq) to the stirred reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with the solvent (DCM or ethyl acetate) and wash sequentially with a saturated aqueous sodium bicarbonate solution (2x) and brine (1x).[4]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds to produce secondary and tertiary amines. The process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent. Using the hydrochloride salt of the amine is advantageous, as the reaction can be driven by the addition of a base.[5] Mild reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride are typically used as they are selective for the protonated imine and do not reduce the starting carbonyl compound.[6][7]

Table 2: Representative Data for Reductive Amination

| Parameter | Value/Condition |

| Amine HCl Equiv. | 1.0 |

| Carbonyl (Aldehyde/Ketone) Equiv. | 1.0 - 1.1 |

| Reducing Agent (NaBH(OAc)3) Equiv. | 1.2 - 1.5 |

| Base (e.g., DABCO, optional) Equiv. | 1.0 - 1.2 |

| Solvent | Methanol, DCE, or THF |

| Concentration | 0.1 - 0.5 M |

| Temperature | Room Temperature |

| Reaction Time | 4 - 16 hours |

| Typical Yield | 60 - 90% |

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol outlines a general procedure for the reductive amination of an aldehyde with (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride using sodium triacetoxyborohydride (STAB).

-

Reaction Setup: To a solution of the aldehyde (1.0 eq) and (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE) or methanol (0.1-0.5 M), add a catalytic amount of acetic acid (e.g., 0.1 eq), if needed, to facilitate imine formation.[4]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.1 eq) can be added if starting with the hydrochloride salt to neutralize the HCl.[5]

-

Reaction Progression: Stir the reaction at room temperature for 4-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

N-Alkylation

Direct N-alkylation with alkyl halides is a fundamental method for preparing substituted secondary and tertiary amines. The reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent is crucial to control reactivity and prevent side reactions, such as over-alkylation.

Table 3: Representative Data for N-Alkylation

| Parameter | Value/Condition |

| Amine HCl Equiv. | 1.0 |

| Alkyl Halide (R-X) Equiv. | 1.0 - 1.2 |

| Base (K2CO3 or Cs2CO3) Equiv. | 2.0 - 3.0 |

| Solvent | DMF or Acetonitrile |

| Concentration | 0.2 - 1.0 M |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 6 - 24 hours |

| Typical Yield | 70 - 90% |

Experimental Protocol: N-Alkylation with an Alkyl Bromide

This protocol provides a general method for the N-alkylation of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride using an alkyl bromide and potassium carbonate as the base.

-

Reaction Setup: Suspend (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in N,N-Dimethylformamide (DMF) or acetonitrile (0.2-1.0 M) in a round-bottomed flask.

-

Reagent Addition: Add the alkyl bromide (1.1 eq) to the suspension at room temperature.

-

Reaction Progression: Stir the mixture at room temperature or heat to a temperature between 50-80 °C for 6-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

- 3. SARM1 activation promotes axonal degeneration via a two-step phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a versatile building block in medicinal chemistry, valued for the strategic incorporation of the trifluoromethyl-pyridine motif into drug candidates. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of small molecules, making it a desirable feature in modern drug design.[1] This primary amine serves as a key intermediate for the synthesis of a diverse range of bioactive compounds, particularly in the development of kinase inhibitors for oncology and agents targeting neurological disorders. Its utility is demonstrated in the synthesis of potent inhibitors of critical signaling pathways, such as the PI3K/mTOR pathway, which is frequently dysregulated in cancer.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1005515-26-3 | [1][2] |

| Molecular Formula | C₇H₇F₃N₂·HCl | [1] |

| Molecular Weight | 212.6 g/mol | [1][2] |

| Appearance | Light yellow liquid | [1] |

| Purity | ≥ 96% | [2] |

| Storage | Store at 0-8°C | [1] |

Applications in Medicinal Chemistry

The primary amine functionality of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.

Key Application Areas:

-

Kinase Inhibitors: The trifluoromethylpyridine scaffold is a common feature in many kinase inhibitors. This building block can be utilized to synthesize inhibitors of various kinases, including but not limited to PI3K, mTOR, and JNK.[3][4]

-

Neurological Disorders: Compounds incorporating this moiety have shown potential in the development of treatments for neurological disorders.[1]

-

Agrochemicals: The trifluoromethyl group contributes to the efficacy and stability of active ingredients in agrochemicals.[1]

Featured Application: Synthesis of a PI3K/mTOR Inhibitor Analog

This section details a representative protocol for the synthesis of a potent pan-class I PI3K/mTOR inhibitor, analogous to the clinical candidate PQR309 (bimiralisib).[4] The protocol is adapted for the use of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.

Signaling Pathway: PI3K/mTOR

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Synthesis of Novel APIs Using (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride is a versatile primary amine building block incorporating a trifluoromethyl-substituted pyridine ring. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, making this reagent a valuable starting material in medicinal chemistry.[1] These application notes provide detailed protocols for the synthesis of novel Active Pharmaceutical Ingredients (APIs) utilizing this key intermediate, focusing on the generation of potent therapeutic agents such as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

Key Applications in Drug Discovery

The primary amine functionality of (4-(Trifluoromethyl)pyridin-2-yl)methanamine allows for its facile incorporation into a variety of molecular scaffolds through common synthetic transformations, including:

-

Amide Bond Formation: Coupling with carboxylic acids to form amide-containing APIs.

-

Reductive Amination: Reaction with aldehydes or ketones to yield secondary amines.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These reactions enable the exploration of diverse chemical space in the development of novel drugs targeting a range of biological pathways. A particularly promising application is in the synthesis of TRPV1 antagonists for the management of pain.

Synthesis of a Novel TRPV1 Antagonist: An Exemplary Protocol

This section details the synthesis of a potential TRPV1 antagonist, N-((4-(Trifluoromethyl)pyridin-2-yl)methyl)-5-tert-butyl-1,3,4-thiadiazol-2-amine , through a robust amide coupling protocol.

Experimental Workflow

The overall synthetic workflow involves the liberation of the free amine from the hydrochloride salt, followed by an amide coupling reaction with a suitable carboxylic acid, in this case, a substituted thiadiazole carboxylic acid.

Caption: Synthetic workflow for the preparation of a novel TRPV1 antagonist.

Detailed Experimental Protocol: Amide Coupling

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | 212.60 | 1.0 | 1.0 |

| 5-tert-butyl-1,3,4-thiadiazole-2-carboxylic acid | 186.24 | 1.0 | 1.0 |

| HATU | 380.23 | 1.2 | 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 |

| N,N-Dimethylformamide (DMF) | - | 10 mL | - |

| Dichloromethane (DCM) | - | 50 mL | - |

| Saturated aqueous sodium bicarbonate | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

To a solution of 5-tert-butyl-1,3,4-thiadiazole-2-carboxylic acid (186 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (10 mL) at 0 °C, add HATU (456 mg, 1.2 mmol) and N,N-diisopropylethylamine (0.52 mL, 3.0 mmol).

-

Stir the mixture for 10 minutes at 0 °C to activate the carboxylic acid.

-

Add (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (213 mg, 1.0 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide product.

Expected Results:

| Parameter | Value |

| Yield | 75-85% |

| Purity (LCMS) | >95% |

| Appearance | White to off-white solid |

Alternative Synthetic Protocols

Reductive Amination

This protocol is suitable for synthesizing secondary amine derivatives.

Procedure Outline:

-

Dissolve (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., dichloroethane).

-

Add a mild acid catalyst (e.g., acetic acid, 0.1 eq) and stir for 1-2 hours to form the imine intermediate.

-

Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir at room temperature for 12-24 hours.

-

Perform an aqueous workup and purify by column chromatography.

Urea Synthesis

This protocol is for the preparation of urea-containing APIs.

Procedure Outline:

-

Dissolve (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane) and add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to liberate the free amine.

-

Cool the solution to 0 °C and add the desired isocyanate (1.0 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify by recrystallization or column chromatography.

Biological Context: TRPV1 Signaling Pathway

The synthesized amide is designed to act as an antagonist of the TRPV1 receptor, a key player in pain signaling.

Caption: Inhibition of the TRPV1 pain signaling pathway by the novel API.

By blocking the TRPV1 channel, the synthesized antagonist can prevent the influx of calcium ions in response to noxious stimuli, thereby inhibiting the transmission of pain signals to the brain.

References

Application Notes and Protocols for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in Agrochemical Research

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride as a key building block in the synthesis of advanced agrochemicals.

Application Notes

(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a valuable synthetic intermediate for the development of novel agrochemicals. The presence of the trifluoromethyl group on the pyridine ring is a key structural feature found in several commercially successful pesticides.[1][2][3] This moiety can significantly enhance the biological activity, metabolic stability, and target affinity of the final active ingredient.

This document outlines the potential applications of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride as a precursor for the synthesis of insecticides and herbicides, with a focus on its utility in preparing analogs of the insecticide Flonicamid and the herbicide Pyroxsulam .

Potential Application in Insecticide Synthesis: The Case of Flonicamid

Flonicamid is a selective insecticide that is highly effective against a wide range of sucking insects, such as aphids and whiteflies.[4][5] It possesses a unique mode of action, acting as a chordotonal organ modulator, which disrupts the feeding behavior of insects, leading to starvation.[1] The core of Flonicamid's structure is a 4-(trifluoromethyl)nicotinamide moiety.

(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a prime starting material for the synthesis of Flonicamid and its analogs. The synthesis would involve the oxidation of the aminomethyl group at the 2-position to a carboxamide, a key step in forming the nicotinamide structure.

Significance in Herbicide Development: The Pyroxsulam Example